molecular formula C13H12N4O2 B14257012 Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- CAS No. 185431-97-4

Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-

Katalognummer: B14257012
CAS-Nummer: 185431-97-4
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: NAJMHSIPDLVLDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- is a chemical compound with a complex structure that includes a triazinyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with phenyl ethanedione in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of the triazinyl group differentiates it from other similar compounds and contributes to its unique reactivity and interactions .

Eigenschaften

CAS-Nummer

185431-97-4

Molekularformel

C13H12N4O2

Molekulargewicht

256.26 g/mol

IUPAC-Name

1-[3-(dimethylamino)-1,2,4-triazin-6-yl]-2-phenylethane-1,2-dione

InChI

InChI=1S/C13H12N4O2/c1-17(2)13-14-8-10(15-16-13)12(19)11(18)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI-Schlüssel

NAJMHSIPDLVLDR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=NC=C(N=N1)C(=O)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.